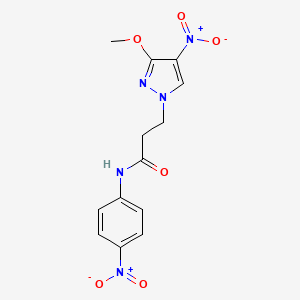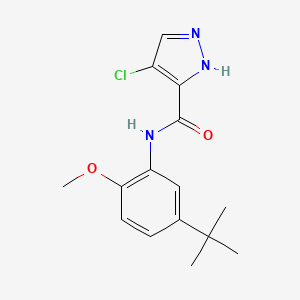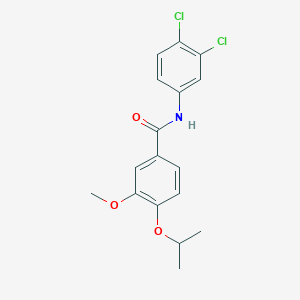![molecular formula C22H28N2O3S B4760115 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B4760115.png)
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine
Übersicht
Beschreibung
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDACIs, such as MS-275, block the activity of HDACs, resulting in increased histone acetylation and gene expression. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine exerts its pharmacological effects by inhibiting the activity of HDACs, resulting in increased histone acetylation and gene expression. The increased expression of certain genes, such as tumor suppressor genes and neurotrophic factors, leads to the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, increased histone acetylation, increased expression of tumor suppressor genes and neurotrophic factors, induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine in lab experiments is its specificity for HDAC inhibition, which allows for the targeted modulation of gene expression. 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
One of the limitations of using 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine in lab experiments is its potential off-target effects, which may lead to unintended consequences. 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine may also have variable effects depending on the cell type and disease context, which may complicate its therapeutic application.
Zukünftige Richtungen
There are several future directions for the research and development of 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine. One direction is to further elucidate the molecular mechanisms underlying its pharmacological effects, which may lead to the identification of new therapeutic targets and the development of more potent and selective HDACIs.
Another direction is to optimize the pharmacokinetic properties of 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine, such as its bioavailability and half-life, to improve its efficacy and reduce potential side effects. This may involve the development of new formulations or the identification of new delivery methods.
Finally, 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine may be combined with other chemotherapeutic agents or targeted therapies to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Combination therapies may also allow for the reduction of drug dosage and the minimization of side effects.
Wissenschaftliche Forschungsanwendungen
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has also been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to other chemotherapeutic agents.
In neurodegenerative disorder research, 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in the survival and function of neurons.
In inflammatory condition research, 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of various inflammatory conditions.
Eigenschaften
IUPAC Name |
[2-(3-methylbutylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18(2)12-17-28(26,27)21-11-7-6-10-20(21)22(25)24-15-13-23(14-16-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXEURUHOJHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Methylbutyl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4760045.png)
![2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4760048.png)
![2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4760057.png)

![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4760065.png)
![1-[4-(4-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4760073.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4760086.png)




![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4760135.png)